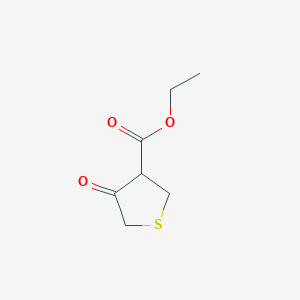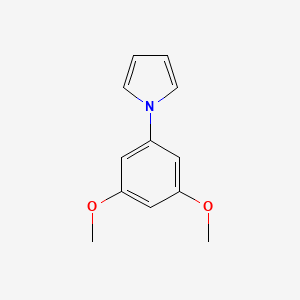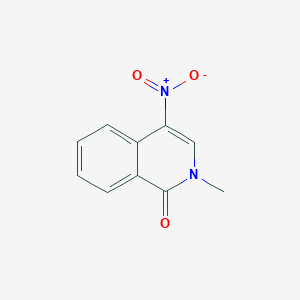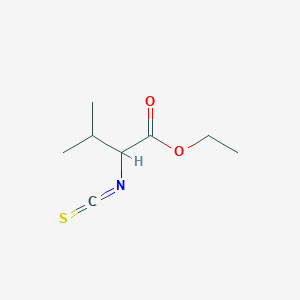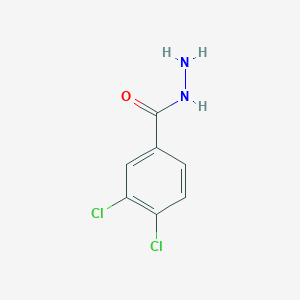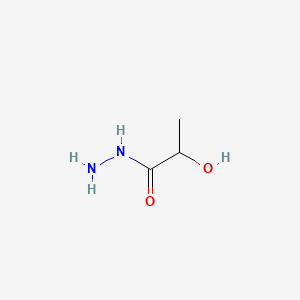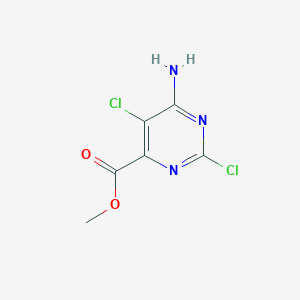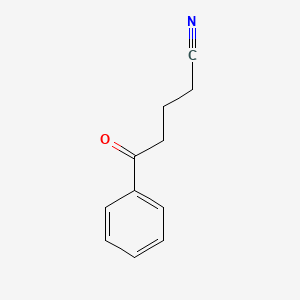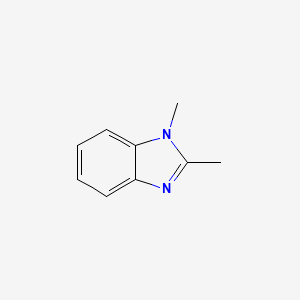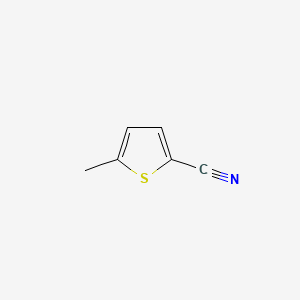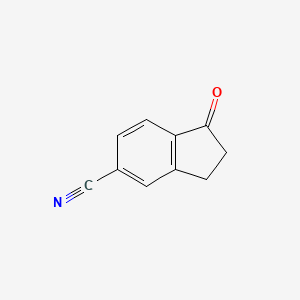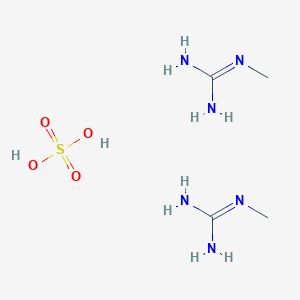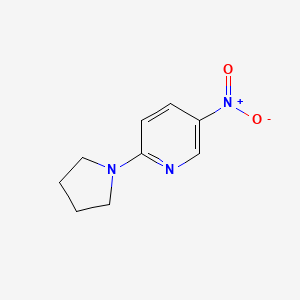
5-硝基-2-(1-吡咯烷基)吡啶
概述
描述
5-Nitro-2-(1-pyrrolidinyl)pyridine is a chemical compound with the molecular formula C9H11N3O2 and a molecular weight of 193.21 . It is a solid substance and is used for proteomics research .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as 5-Nitro-2-(1-pyrrolidinyl)pyridine, can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(1-pyrrolidinyl)pyridine is characterized by a five-membered pyrrolidine ring attached to a pyridine ring at the 2-position. The pyridine ring carries a nitro group at the 5-position .Physical And Chemical Properties Analysis
5-Nitro-2-(1-pyrrolidinyl)pyridine is a solid substance . It has a molecular weight of 193.21 . The compound is stored at room temperature .科学研究应用
光致变色和基于光子的电子学
5-硝基-2-(1-吡咯烷基)吡啶及其结构类似物因其光致变色特性而受到研究,即在暴露于光线下时改变颜色的能力。这些化合物在固态下表现出光致变色活性,这是由于硝基辅助的苄基质子向吡啶氮的分子内转移。该性质使它们成为基于光子的电子学应用的潜在候选者,例如在光响应材料和器件的开发中 (Naumov,2006 年)。
药物发现和药物化学
吡咯烷环是 5-硝基-2-(1-吡咯烷基)吡啶结构的一部分,广泛用于药物化学中,以开发用于治疗人类疾病的化合物。人们对这种支架感兴趣,因为它能够有效地探索药效基团空间,有助于立体化学并增加三维覆盖范围。吡咯烷衍生物因其靶标选择性和生物学特性而受到研究,使其在设计具有不同生物活性的新化合物中具有价值 (Li Petri 等人,2021 年)。
缓蚀
喹啉及其衍生物(与 5-硝基-2-(1-吡咯烷基)吡啶具有结构相似性)因其防腐性能而得到认可。这些化合物由于其高电子密度和与金属表面形成稳定的螯合配合物的 ability,对金属腐蚀表现出有效性。这使得它们在工业中保护金属免受腐蚀方面很有价值,突出了含氮杂环在实际应用中的多功能性 (Verma 等人,2020 年)。
农用化学品
基于吡啶的化合物,包括类似于 5-硝基-2-(1-吡咯烷基)吡啶的结构,在开发杀菌剂、杀虫剂和除草剂等农用化学品中至关重要。这些化合物的发现通常涉及中间衍生化方法,证明了吡啶部分在创造满足不断变化的市场需求和促进可持续农业实践的有效农用化学品中的重要性 (Guan 等人,2016 年)。
环境影响和温室气体排放
一氧化二氮 (N2O) 是一种强效温室气体,可以通过水产养殖系统中的微生物过程产生,其中像 5-硝基-2-(1-吡咯烷基)吡啶这样的化合物可能发挥作用。研究表明,水产养殖可能是 N2O 排放的重要人为来源,这凸显了可持续实践和进一步研究此类环境中 N2O 产生的机制的必要性 (Hu 等人,2012 年)。
安全和危害
未来方向
属性
IUPAC Name |
5-nitro-2-pyrrolidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-12(14)8-3-4-9(10-7-8)11-5-1-2-6-11/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFBPCUSVFCNSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20311781 | |
| Record name | 5-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727089 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(1-pyrrolidinyl)pyridine | |
CAS RN |
26820-63-3 | |
| Record name | 26820-63-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245212 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-nitro-2-(1-pyrrolidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20311781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

